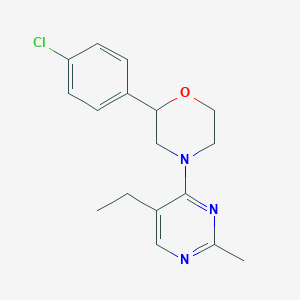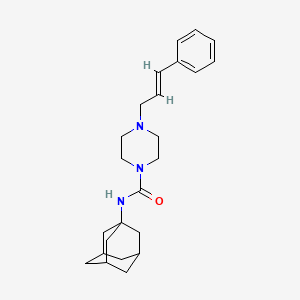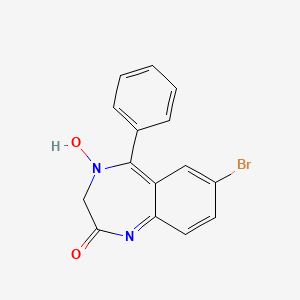
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a urea derivative that has demonstrated promising results in various biochemical and physiological assays. In
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased locomotor activity. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is also relatively stable, making it easy to handle and store. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in cancer cells and to determine its efficacy in vivo. Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea derivatives with improved properties, such as increased solubility and potency. Overall, the study of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and ammonia. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in high purity.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also demonstrated potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-4-3-5-13(16-9)18-14(19)17-11-8-10(15)6-7-12(11)20-2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCQUFCCUIUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)



![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)
